molecular formula C21H25N3O5 B13756890 2-Propyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate CAS No. 23905-32-0

2-Propyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13756890
CAS No.: 23905-32-0
M. Wt: 399.4 g/mol
InChI Key: NXQJYLGABYPGTP-UHFFFAOYSA-N
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Description

Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound also contains a pyrrolidine ring, which is a versatile scaffold in drug discovery due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules .

Preparation Methods

The synthesis of oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves multiple steps, starting with the construction of the quinazolinone core. This can be achieved through the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with formamide . The pyrrolidine ring is then introduced through a series of functionalization reactions, often involving the use of alkylating agents and catalytic conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of key cellular pathways, resulting in antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar compounds to oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one include other quinazolinone derivatives and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and pharmacokinetic properties. For example:

Oxalic acid; 2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

23905-32-0

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

oxalic acid;2-propyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one

InChI

InChI=1S/C19H23N3O.C2H2O4/c1-2-9-18-20-17-11-4-3-10-16(17)19(23)22(18)15-8-7-14-21-12-5-6-13-21;3-1(4)2(5)6/h3-4,10-11H,2,5-6,9,12-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

NXQJYLGABYPGTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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